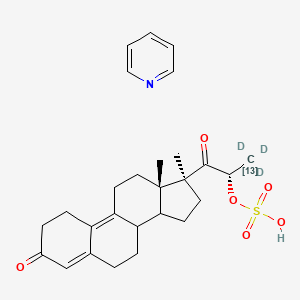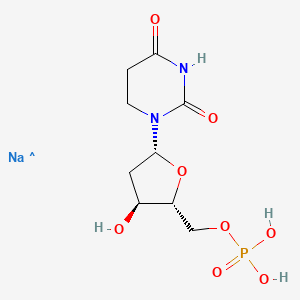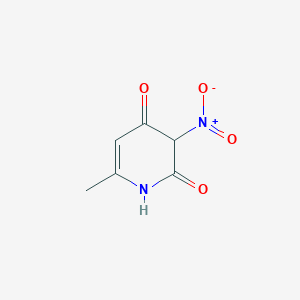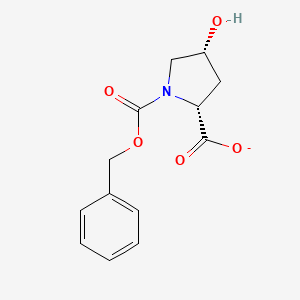
1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-CIS-HYP-OH, also known as (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylate, is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 264.26 g/mol . This compound is a derivative of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen triple helices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-CIS-HYP-OH typically involves the protection of the hydroxyl group and the carboxyl group of hydroxyproline. The process begins with the protection of the hydroxyl group using a benzyl group, followed by the protection of the carboxyl group using a benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of Z-D-CIS-HYP-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Z-D-CIS-HYP-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Z-D-CIS-HYP-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in collagen stability and its potential use in tissue engineering.
Medicine: Investigated for its potential therapeutic applications in wound healing and fibrosis treatment.
Mecanismo De Acción
The mechanism of action of Z-D-CIS-HYP-OH involves its interaction with collagen triple helices. The hydroxyl group of the compound forms hydrogen bonds with the collagen chains, stabilizing the triple helix structure. This stabilization is crucial for the integrity and function of connective tissues such as skin, bone, and cartilage .
Comparación Con Compuestos Similares
Similar Compounds
CIS-4-Hydroxyproline: Another hydroxyproline derivative with similar stabilizing effects on collagen.
TRANS-4-Hydroxyproline: A stereoisomer of hydroxyproline with different spatial arrangement but similar chemical properties.
CIS-3-Hydroxyproline: A hydroxyproline derivative with a hydroxyl group at the third position.
Uniqueness
Z-D-CIS-HYP-OH is unique due to its specific stereochemistry and protective groups, which enhance its stability and reactivity in various chemical reactions. Its ability to stabilize collagen triple helices makes it particularly valuable in biomedical research and applications .
Propiedades
Fórmula molecular |
C13H14NO5- |
|---|---|
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/p-1/t10-,11-/m1/s1 |
Clave InChI |
WWVCWLBEARZMAH-GHMZBOCLSA-M |
SMILES isomérico |
C1[C@H](CN([C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
C1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




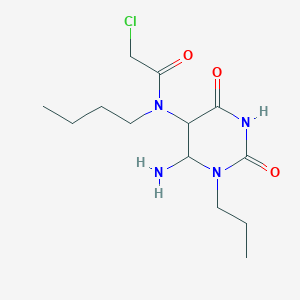
![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)
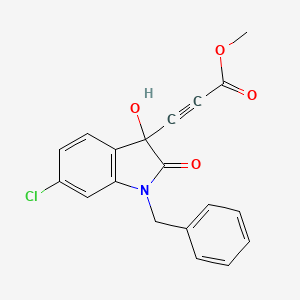
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)

![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)

![tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12361885.png)
